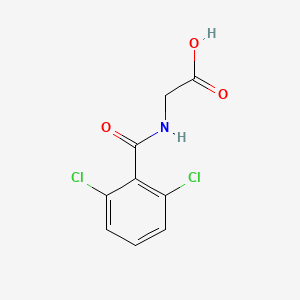

N-(2,6-dichlorobenzoyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO3 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

2-[(2,6-dichlorobenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |

InChI Key |

JOYVQYKLHMBFRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2,6 Dichlorobenzoyl Glycine

Established Synthetic Pathways for N-(2,6-dichlorobenzoyl)glycine Synthesis

The primary and most well-established method for synthesizing this compound involves the formation of an amide bond between a glycine (B1666218) derivative and a 2,6-dichlorobenzoyl precursor.

Acylation Reactions Involving Glycine and 2,6-Dichlorobenzoyl Precursors

The most common approach for synthesizing this compound is through the acylation of glycine with 2,6-dichlorobenzoyl chloride. To prevent unwanted side reactions with the carboxylic acid group of glycine, the glycine is often used in its ester form, such as glycine methyl ester or glycine ethyl ester. This protects the carboxylic acid functionality, leaving the amino group as the sole reactive site for acylation. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

In a related context, the acylation of aminophenol with 2,6-dichlorobenzoyl chloride has been documented, highlighting the reactivity of the benzoyl chloride derivative in forming amide linkages. While not a direct synthesis of the title compound, it demonstrates the general utility of this type of reaction.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, and reaction temperature. For instance, in the synthesis of related N-acyl amino acids, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are frequently used. google.com The selection of a suitable base is also critical; common choices include triethylamine (B128534) and potassium carbonate.

The synthesis of related compounds, such as N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has been successfully scaled up to the 100-gram scale, indicating that with careful optimization, large quantities of N-acylated amino acid derivatives can be produced efficiently. acs.org In the synthesis of other complex molecules, coupling agents like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) have been employed to facilitate amide bond formation, which could potentially be applied to the synthesis of this compound to improve yields. frontiersin.org

Novel Synthetic Approaches and Advanced Catalytic Systems for this compound Production

While classical acylation remains a primary method, research into novel synthetic strategies continues. The use of chiral Ni(II) complexes of glycine Schiff bases represents an advanced approach for the asymmetric synthesis of amino acid derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net This methodology allows for the alkylation of a glycine equivalent under basic conditions, offering a pathway to stereochemically defined products. mdpi.com While not directly reported for this compound itself, this technique could potentially be adapted for its enantioselective synthesis or the synthesis of its chiral analogues.

Furthermore, inverse phase-transfer catalysis has been investigated for the reaction of glycine with benzoyl chloride, suggesting a potential alternative reaction system that could be explored for the synthesis of this compound. acs.org

Strategies for Structural Derivatization and Analogue Synthesis of this compound

The structural modification of this compound is a key strategy for developing new compounds with tailored properties.

Esterification and Amidation Reactions of this compound

The carboxylic acid group of this compound is a prime target for derivatization through esterification and amidation reactions.

Esterification: The esterification of amino acids is commonly achieved using an alcohol in the presence of an acid catalyst, such as anhydrous HCl generated from thionyl chloride or chlorotrimethylsilane. stackexchange.com This method can be applied to this compound to produce a variety of ester derivatives. The resulting esters can serve as intermediates for further reactions or as final products with modified solubility and pharmacokinetic properties.

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This is a fundamental reaction in peptide synthesis and can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.comajchem-a.com For example, this compound has been reacted with α-phenylethylamine in the presence of isobutyl chloroformate and triethylamine to form the corresponding amide. prepchem.com This demonstrates the feasibility of creating a diverse library of amide analogues.

| Reaction Type | Reagents | Product Type | Potential Applications |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., Thionyl Chloride) | Ester | Intermediate for further synthesis, modified solubility |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDCI/HOBt) | Amide | Creation of peptide analogues, diverse chemical libraries |

Modifications of the Aromatic Ring System in this compound Analogues

Modification of the 2,6-dichlorophenyl ring offers another avenue for creating analogues. While direct modification of the aromatic ring on this compound can be challenging, a more practical approach is to synthesize analogues starting from different substituted benzoyl chlorides. For instance, syntheses using 2,4-dichlorobenzoyl chloride and 3,4-dichlorobenzoyl chloride have been reported to create related N-benzoylglycine derivatives. nih.govcymitquimica.com This strategy allows for the exploration of how the position and nature of substituents on the aromatic ring influence the biological activity of the resulting compounds.

In the synthesis of more complex molecules, analogues with various substituted phenyl rings have been prepared through the acylation of a core structure with different benzoyl chlorides. nih.gov This highlights a modular approach where the aromatic portion of the molecule can be systematically varied. For example, an L-phenylalanine derivative has been synthesized with a 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl substituent at the 4-position of the phenyl ring, which is then acylated with 2,6-dichlorobenzoyl chloride. ebi.ac.uk

Peptide Conjugation and Bioconjugation Techniques Involving this compound

Current research does not indicate that this compound is directly used as a single unit for conjugation to peptides or other biomolecules. Instead, its constituent part, the 2,6-dichlorobenzoyl moiety, or more commonly, the 2,6-dichlorobenzyl group, is employed in the chemical modification of amino acids that are then incorporated into peptides.

A key application of this chemical family in peptide science is the use of the 2,6-dichlorobenzyl (DCB) group as a protecting group for the hydroxyl functions of tyrosine, serine, and threonine during peptide synthesis. nottingham.ac.ukgoogle.com This protection strategy is crucial to prevent unwanted side reactions at the amino acid side chains while the peptide backbone is being assembled. The DCB group is valued for its stability under the acidic conditions used for the removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group.

For instance, O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine is a commercially available building block for SPPS. chemimpex.com The Boc group provides temporary protection for the α-amino group, while the 2,6-dichlorobenzyl group offers more robust protection for the tyrosine side chain. The cleavage of the DCB group typically requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a scavenger like p-cresol.

Another related application is the use of 2,6-dichlorobenzoyl chloride as a capping agent in peptide synthesis. uu.nl During the stepwise elongation of a peptide chain, a small percentage of the N-terminal amines may fail to react with the incoming activated amino acid. To prevent the formation of deletion peptide impurities, these unreacted amines are permanently blocked or "capped." 2,6-Dichlorobenzoyl chloride can be used for this purpose, acylating the unreacted N-termini. uu.nl

Furthermore, the 2,6-dichlorobenzoyl group has been identified as having favorable properties in other areas of organic synthesis that are relevant to bioconjugation. For example, it has been recognized for its steric hindrance and good leaving group ability in electrophilic amination reactions. acs.org

While direct conjugation of this compound is not a standard technique, the derivatization of amino acids with the 2,6-dichlorobenzyl group is a well-established method in peptide chemistry. The table below summarizes the key applications of the 2,6-dichlorobenzyl and 2,6-dichlorobenzoyl groups in the context of peptide synthesis.

| Application | Reagent/Moiety | Purpose | Typical Reaction Conditions |

| Side Chain Protection | 2,6-Dichlorobenzyl (DCB) group | Protects hydroxyl groups of Tyr, Ser, Thr during SPPS. | Cleavage with anhydrous HF/p-cresol. |

| Capping Agent | 2,6-Dichlorobenzoyl chloride | Blocks unreacted N-termini to prevent deletion sequences. | Acylation of free amines on the solid support. uu.nl |

| Reagent in Synthesis | 2,6-Dichlorobenzoyl group | Utilized for its steric and electronic properties in reactions like electrophilic amination. | Varies depending on the specific reaction. acs.org |

Advanced Structural Elucidation and Conformational Analysis of N 2,6 Dichlorobenzoyl Glycine

Spectroscopic Methodologies for Detailed Structural Characterization of N-(2,6-dichlorobenzoyl)glycine

A suite of spectroscopic methods is employed to piece together the structural puzzle of this compound, from the connectivity of its atoms to the dynamics of its flexible bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and conformation in solution. For this compound, both ¹H and ¹³C NMR would yield characteristic signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) group of the glycine (B1666218) moiety, and the amide (N-H) proton. The aromatic region would likely display a triplet and a doublet pattern, characteristic of the A₂B system of the 2,6-disubstituted benzene (B151609) ring. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing amide and carboxylic acid groups. The amide proton signal's position and shape can be sensitive to solvent and temperature, providing insights into hydrogen bonding and conformational exchange. libretexts.org

¹³C NMR spectroscopy would complement the proton data, with distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (both substituted and unsubstituted), and the aliphatic methylene carbon. acs.org The chemical shifts provide a map of the carbon skeleton. The expected chemical shifts are based on data from analogous compounds like 2,6-dichlorobenzamide (B151250) and N-benzoylglycine. spectrabase.comdoi.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (para) | ~7.3-7.5 (t) | ~130-132 |

| Aromatic CH (meta) | ~7.2-7.4 (d) | ~128-130 |

| Aromatic C-Cl | N/A | ~135-137 |

| Aromatic C-C=O | N/A | ~132-134 |

| Amide C=O | N/A | ~165-168 |

| Glycine CH₂ | ~4.0-4.2 (d) | ~41-43 |

| Carboxyl C=O | N/A | ~170-173 |

| Amide NH | ~8.5-9.0 (t) | N/A |

| Carboxyl OH | ~10-12 (s, br) | N/A |

Note: Predicted values are based on analogous compounds and are subject to solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, br=broad.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Key fragmentation pathways would likely involve the cleavage of the amide bond and bonds within the glycine moiety. libretexts.org Based on studies of similar molecules like N-benzoylglycine, major fragments would be expected from the loss of the glycine unit and cleavage at the benzoyl group. cdnsciencepub.comnih.gov

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 249/251/253 | [M]⁺ Molecular Ion | Intact molecule |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | Cleavage of the N-C bond of the glycine moiety |

| 75 | [C₂H₄NO₂]⁺ | Glycine cation radical |

| 57 | [C₂H₃O]⁺ | Loss of CO from glycine fragment |

Note: m/z values are for the most abundant isotopes. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups in this compound have distinct vibrational frequencies.

The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the amide (Amide I band). The N-H stretching and bending (Amide II band) vibrations of the amide group would also be prominent. The O-H stretch of the carboxylic acid is expected to be a broad band. Aromatic C-H and C-C stretching, as well as C-Cl stretching vibrations, will also be present. ijastems.orgresearchgate.netnih.gov

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic ring C-C stretching and the C-Cl bonds.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| N-H Stretch (Amide) | ~3300 | ~3300 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | ~1720 | Weak |

| C=O Stretch (Amide I) | ~1660 | ~1660 |

| N-H Bend (Amide II) | ~1550 | Weak |

| C-C Stretch (Aromatic) | 1600-1450 | Strong |

| C-N Stretch | ~1250 | Moderate |

| C-Cl Stretch | 800-600 | Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related N-acylglycine structures allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.netnih.govresearchgate.netgrafiati.com

It is expected that this compound molecules would form hydrogen-bonded networks. The carboxylic acid groups are likely to form dimeric structures through strong O-H···O hydrogen bonds. Additionally, the amide N-H group and the amide carbonyl group would participate in N-H···O hydrogen bonds, linking the molecules into chains or sheets. nih.govresearchgate.net

The conformation around the amide bond is expected to be predominantly trans. The dihedral angle between the plane of the aromatic ring and the amide group will be influenced by the steric hindrance of the two ortho-chlorine atoms, likely forcing the ring to be significantly twisted out of the amide plane. This twisting would be a key conformational feature. The glycine moiety itself allows for some conformational flexibility.

Chiroptical Spectroscopy for Stereochemical Insights into this compound (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality arises from the lack of an internal plane of symmetry in a molecule.

This compound is an achiral molecule. The glycine component is the only amino acid that does not have a chiral center, as its α-carbon is bonded to two hydrogen atoms. ebi.ac.uk The 2,6-dichlorobenzoyl portion of the molecule is also symmetric. Therefore, this compound will not exhibit any optical activity, and chiroptical spectroscopy is not an applicable technique for its stereochemical analysis.

Molecular Interactions and Biological Recognition of N 2,6 Dichlorobenzoyl Glycine

Investigation of Ligand-Biomolecule Binding Dynamics of N-(2,6-dichlorobenzoyl)glycine

Extensive searches of scientific literature and databases have revealed a significant lack of specific research on the ligand-biomolecule binding dynamics of this compound. While general principles of how similar structural motifs, such as the dichlorobenzyl group, may interact with biological targets have been studied in the context of other molecules, direct experimental or computational data for this compound is not available in the public domain.

Protein-Ligand Interaction Studies Involving this compound

There are no specific protein-ligand interaction studies for this compound reported in the available scientific literature. Consequently, there is no data on its binding affinity, thermodynamic parameters, or specific amino acid interactions with any protein target.

Nucleic Acid-Ligand Interaction Studies of this compound

No studies have been found that investigate the interaction between this compound and nucleic acids such as DNA or RNA. Therefore, information regarding its potential binding modes (e.g., intercalation, groove binding), affinity, and sequence selectivity is not available.

Lipid Membrane Interactions of this compound

There is no available research on the interactions of this compound with lipid membranes. As a result, its ability to partition into lipid bilayers, its effects on membrane fluidity, and its potential to form specific interactions with lipid headgroups or acyl chains have not been determined.

Enzymatic Modulation by this compound

There is a lack of published research on the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor, activator, or allosteric modulator has not been characterized.

Enzyme Inhibition Kinetics and Mechanisms of this compound

No studies on the enzyme inhibition kinetics or mechanisms of this compound have been reported. As such, there is no data available on its inhibitory constants (e.g., IC₅₀, Kᵢ) for any enzyme, nor has its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) been investigated.

Enzyme Activation and Allosteric Modulation by this compound

There is no information available in the scientific literature regarding the potential for this compound to act as an enzyme activator or an allosteric modulator. Studies investigating such activities have not been published.

Specific Enzyme Target Identification and Validation for this compound

The identification of specific enzyme targets for this compound is informed by research on structurally related compounds where the N-(2,6-dichlorobenzoyl) moiety is a critical pharmacophore. This structural group has been found in several classes of potent enzyme inhibitors, suggesting potential targets for this compound itself.

Protein Kinase Inhibition: The 2,6-dichlorobenzoyl group is a key feature in a number of protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases like cancer. google.comscielo.br For instance, the compound AT7519, identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a novel inhibitor of cyclin-dependent kinases (CDKs) with low nanomolar affinity for CDK2. nih.gov The identification of this molecule was achieved through fragment-based X-ray crystallography and structure-based drug design, leading to its evaluation in clinical trials for cancer treatment. nih.gov Furthermore, a patent has been filed for N-[1-(2,6-Dichlorobenzoyl)-1H-pyrrolo[3,2-c]pyridin-4-yl]acetamide and related compounds as inhibitors of protein kinases, including Janus kinases (JAK), which are involved in cytokine signaling pathways. google.com These examples underscore the importance of the 2,6-dichlorobenzoyl structure for binding to the ATP pocket of various protein kinases.

Inhibition of Other Enzyme Classes: The inhibitory action of this chemical motif extends beyond kinases. Derivatives of N-(dichlorobenzoyl)glycine have been shown to target other critical enzymes.

Proteasome and Deubiquitylase Inhibition: Ixazomib, a proteasome inhibitor used to treat multiple myeloma, is a derivative of the structurally similar N-(2,5-dichlorobenzoyl)glycine. nih.gov In a related area, molecules containing a 2,6-dichlorobenzoyl modification have been discovered as first-in-class inhibitors of the deubiquitylase (DUB) complex BRISC. researchgate.net These inhibitors, termed "molecular glues," function by stabilizing an autoinhibited dimeric state of the enzyme complex. researchgate.net

Interleukin-1β Converting Enzyme (ICE) Inhibition: A patent describes a Cbz-Val-Ala-Asp derivative featuring a (2,6-dichlorobenzoyl)oxymethylketone group as a specific inhibitor of ICE. google.com ICE, also known as caspase-1, is a key enzyme in the inflammatory process responsible for the activation of interleukin-1β. google.com

Fatty Acid Biosynthesis Inhibition: While not a direct glycine (B1666218) conjugate, a class of indole (B1671886) inhibitors targeting fatty acid biosynthesis enzymes features a 2,6-dichlorobenzyl group that interacts within a hydrophobic tunnel in the enzyme's active site. nih.gov

This body of evidence strongly suggests that the this compound compound likely possesses inhibitory activity against one or more enzymes, with protein kinases, proteasomes, and enzymes involved in inflammation being plausible targets. The validation for these specific targets would require direct enzymatic assays with the compound.

| Enzyme Class | Related Inhibitor Containing Dichlorobenzoyl Moiety | Reference |

| Cyclin-Dependent Kinases (CDKs) | N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) | nih.gov |

| Janus Kinases (JAKs) | N-[1-(2,6-Dichlorobenzoyl)-1H-pyrrolo[3,2-c]pyridin-4-yl]acetamide | google.com |

| Proteasomes | Ixazomib (derived from N-(2,5-dichlorobenzoyl)glycine) | nih.gov |

| Deubiquitylases (DUBs) | BRISC Molecular Glues (BLUEs) with a 2,6-dichlorobenzoyl modification | researchgate.net |

| Interleukin-1β Converting Enzyme (ICE) | Cbz-Val-Ala-Asp[(2,6-dichlorobenzoyl)oxy]methylketone | google.com |

Receptor-Ligand Binding Affinities and Signaling Pathway Interventions by this compound

The interaction of this compound with various receptor families dictates its potential signaling pathway interventions. Analysis of its structural components—the N-acyl glycine and the dichlorophenyl ring—provides insight into its likely receptor targets.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of approved drugs. bmglabtech.com They respond to a wide variety of extracellular signals and activate intracellular signaling cascades through heterotrimeric G-proteins. bmglabtech.complos.org Despite the prevalence of this receptor class, a review of available scientific literature reveals a lack of specific research data on the direct binding or modulation of GPCRs by this compound. While some glycine derivatives and related compounds are known to interact with certain GPCRs, no studies have explicitly detailed the binding affinities or signaling effects of this compound at any GPCR target.

Nuclear Receptor Binding

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small molecules. google.com There is compelling evidence that the N-(2,6-dichlorobenzoyl) moiety is a key structural element for ligands that bind to the Retinoid-related Orphan Receptor Gamma (RORγ). nagahama-i-bio.ac.jpebi.ac.uk

A compound identified as XNX , with the chemical name 4-[1-(2,6-dichlorobenzoyl)-4-fluoro-1H-indazol-3-yl]benzoic acid, has been structurally characterized in complex with the ligand-binding domain of human ROR-gamma (also known as RORC). nagahama-i-bio.ac.jprcsb.org The crystal structure, available in the Protein Data Bank (PDB), shows the 2,6-dichlorobenzoyl group buried deep within the receptor's hydrophobic ligand-binding pocket. nagahama-i-bio.ac.jp This interaction is critical for the molecule's ability to modulate the receptor's activity. RORγ is a key regulator of immune responses, particularly in the development of Th17 cells, making its ligands significant targets for autoimmune and inflammatory diseases. nih.gov The discovery of XNX as a RORγ ligand strongly implies that this compound, which shares the essential dichlorobenzoyl feature, may also possess affinity for this or other nuclear receptors.

| Receptor Target | Ligand Containing 2,6-Dichlorobenzoyl Moiety | PDB Entry | Finding | Reference |

| Retinoid-related Orphan Receptor Gamma (RORγ) | 4-[1-(2,6-dichlorobenzoyl)-4-fluoro-1H-indazol-3-yl]benzoic acid (XNX) | 8FB2 | The ligand binds to the ligand-binding domain of human RORγ. | nagahama-i-bio.ac.jprcsb.org |

Ion Channel Modulation

Ligand-gated ion channels are critical for fast synaptic transmission in the nervous system. The structure of this compound, combining an acylated glycine with a dichlorinated phenyl ring, strongly suggests potential activity at ion channels that possess glycine binding sites, such as glycine receptors (GlyRs) and N-methyl-D-aspartate (NMDA) receptors. ebi.ac.ukplos.org

Glycine Receptors (GlyRs): GlyRs are inhibitory chloride channels primarily found in the spinal cord and brainstem. plos.org While direct studies on this compound are not available, related compounds show significant modulatory effects. For example, 2,6-disubstituted phenols like 2,6-DTBP are known to potentiate currents at α3β GlyRs. nih.gov Furthermore, N-acylated glycine derivatives, such as N-arachidonoyl-glycine (NA-Gly), act as potent allosteric modulators of GlyRs, with effects that are dependent on the specific alpha subunit composition of the receptor. plos.org

NMDA Receptors: NMDA receptors are glutamate-gated ion channels that require a co-agonist, typically glycine, to bind to their GluN1 or GluN3 subunits for activation. nih.govnih.gov The glycine binding site on these receptors is a well-established target for antagonists. Research into structure-activity relationships has shown that compounds with chlorinated phenyl rings can act as potent glycine site antagonists. ebi.ac.uk For example, the compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid was identified as a novel non-competitive antagonist of GluN3-containing NMDA receptors. nih.gov

Given that this compound is an N-acylated glycine, it is plausible that it acts as a competitive or allosteric modulator at the glycine binding sites of these ligand-gated ion channels.

| Ion Channel Target | Related Modulator | Effect | Reference |

| Glycine Receptor (α3β) | 2,6-di-tert-butylphenol (2,6-DTBP) | Potentiation of glycine-induced currents | nih.gov |

| Glycine Receptor (α1/α2/α3) | N-arachidonoyl-glycine (NA-Gly) | Subunit-specific potentiation or inhibition | plos.org |

| NMDA Receptor (GluN3-containing) | 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | Non-competitive antagonism | nih.gov |

Biotransformation Pathways and Metabolic Fates of N 2,6 Dichlorobenzoyl Glycine

Phase I Metabolic Reactions of N-(2,6-dichlorobenzoyl)glycine

Phase I metabolism generally involves oxidation, reduction, and hydrolysis reactions that serve to make lipophilic compounds more polar. nih.gov For this compound, the primary Phase I reactions are expected to be hydroxylation and oxidation, with reductive metabolism being a less probable but possible pathway.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govyoutube.com Given the presence of a dichlorinated benzene (B151609) ring, aromatic hydroxylation is a highly probable metabolic pathway for this compound. The chlorine atoms are deactivating and ortho-, para-directing, which would influence the position of hydroxylation.

Oxidative processes may also occur on the glycine (B1666218) portion of the molecule. For instance, oxidative deamination could potentially cleave the glycine moiety, although this is generally less common for N-substituted glycines.

Table 1: Potential Phase I Hydroxylation and Oxidation Reactions of this compound

| Reaction Type | Potential Site | Enzyme System | Potential Metabolite(s) |

|---|---|---|---|

| Aromatic Hydroxylation | Dichlorobenzene ring | Cytochrome P450 | Phenolic derivatives of this compound |

Reductive metabolism is another facet of Phase I biotransformation, often involving the reduction of nitro, azo, or carbonyl groups. libretexts.org In the case of this compound, reductive dechlorination of the aromatic ring could theoretically occur. This process, however, is generally less favored for aryl halides compared to other functional groups and often requires anaerobic conditions and specific enzymatic systems, such as those present in the gut microbiota.

Phase II Metabolic Reactions of this compound

Phase II metabolic reactions, or conjugation reactions, involve the addition of endogenous molecules to the parent compound or its Phase I metabolites. reactome.org These reactions significantly increase the hydrophilicity of the molecule, preparing it for excretion. youtube.com For this compound and its potential Phase I metabolites, several conjugation pathways are plausible.

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. nih.gov Phenolic metabolites generated from the hydroxylation of the dichlorobenzene ring are excellent substrates for O-glucuronidation. rsc.org Additionally, the carboxylic acid group of the glycine moiety could potentially undergo acyl glucuronidation. drughunter.com

Table 2: Potential Glucuronidation Reactions

| Substrate | Functional Group | Enzyme Family | Conjugated Product |

|---|---|---|---|

| Hydroxylated Metabolite | Phenolic hydroxyl (-OH) | UGTs | O-glucuronide conjugate |

Sulfate conjugation, or sulfation, is another important Phase II reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. youtube.com Phenolic hydroxyl groups, such as those that may be formed on the aromatic ring of this compound during Phase I, are primary targets for sulfation.

Table 3: Potential Sulfate Conjugation

| Substrate | Functional Group | Enzyme Family | Conjugated Product |

|---|

Besides glucuronidation and sulfation, other conjugation pathways could play a role in the metabolism of this compound. The carboxylic acid group of the glycine moiety could be a substrate for amino acid conjugation, forming a peptide bond with another amino acid. neu.edu.tr Glutathione conjugation is also a possibility, particularly if reactive electrophilic intermediates are formed during Phase I metabolism. youtube.com

Table 4: Other Potential Conjugation Pathways

| Conjugation Pathway | Substrate Moiety | Endogenous Co-substrate | Potential Conjugate |

|---|---|---|---|

| Amino Acid Conjugation | Carboxylic acid of glycine | Amino acids (e.g., glutamine) | Dipeptide-like conjugate |

Identification and Characterization of Major Metabolites of this compound

The metabolism of this compound is anticipated to proceed through pathways that increase its polarity and facilitate its removal. The primary metabolic transformations are likely to involve hydroxylation of the aromatic ring, followed by further conjugation reactions.

One of the principal Phase I metabolic pathways for aromatic compounds is hydroxylation, catalyzed by cytochrome P450 enzymes. This reaction introduces a hydroxyl (-OH) group onto the dichlorinated benzene ring. The position of hydroxylation can vary, leading to the formation of several isomeric phenolic metabolites. Given the presence of two chlorine atoms at positions 2 and 6, hydroxylation is likely to occur at one of the available positions on the aromatic ring, such as position 3, 4, or 5.

Following hydroxylation, these new phenolic metabolites can undergo further Phase II conjugation. The most common conjugation reaction for hydroxylated metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. This results in the formation of highly water-soluble glucuronide conjugates, which can be readily excreted in urine and/or bile.

Another potential metabolic pathway is the hydrolysis of the amide bond linking the 2,6-dichlorobenzoyl moiety to the glycine. This reaction would regenerate 2,6-dichlorobenzoic acid and glycine. The resulting 2,6-dichlorobenzoic acid could then be subject to hydroxylation and glucuronidation, or it could be excreted unchanged.

Below is a table summarizing the potential major metabolites of this compound, based on established metabolic pathways for similar compounds.

| Metabolite | Proposed Pathway of Formation | Chemical Structure |

| Hydroxylated this compound | Phase I oxidation (hydroxylation) of the aromatic ring. | A hydroxyl group is added to the dichlorophenyl ring. |

| Glucuronide conjugate of hydroxylated this compound | Phase II conjugation (glucuronidation) of the hydroxylated metabolite. | Glucuronic acid is attached to the hydroxyl group of the hydroxylated metabolite. |

| 2,6-Dichlorobenzoic acid | Hydrolysis of the amide bond. | The amide bond is cleaved, separating the 2,6-dichlorobenzoyl group from glycine. |

| Glycine | Hydrolysis of the amide bond. | The amide bond is cleaved, releasing the amino acid glycine. |

Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450s, UGTs)

The biotransformation of this compound is mediated by a variety of enzymatic systems, primarily located in the liver, which is the main site of drug and xenobiotic metabolism. nih.gov The key enzyme families involved are the Cytochrome P450 monooxygenases (CYPs) and the UDP-glucuronosyltransferases (UGTs).

Cytochrome P450 (CYP) Enzymes: The initial Phase I metabolism of this compound, specifically the hydroxylation of the aromatic ring, is expected to be catalyzed by CYP enzymes. nih.gov The CYP superfamily consists of numerous isoforms with varying substrate specificities. mdpi.com While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, members of the CYP1, CYP2, and CYP3 families are commonly involved in the metabolism of xenobiotics. mdpi.com CYP3A4, in particular, is a major human CYP enzyme and is responsible for the metabolism of a wide range of drugs and other foreign compounds. mdpi.com

UDP-glucuronosyltransferases (UGTs): Following Phase I hydroxylation, the resulting phenolic metabolites are prime substrates for Phase II conjugation by UGTs. nih.gov Glucuronidation is a major detoxification pathway that significantly increases the water solubility of xenobiotics, thereby promoting their excretion. nih.gov The UGT superfamily also comprises multiple isoforms with overlapping substrate specificities. The specific UGT isoforms that may be involved in the glucuronidation of hydroxylated this compound are not known, but UGTs of the UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of a vast array of xenobiotics. nih.gov

The table below outlines the probable enzymatic systems involved in the biotransformation of this compound.

| Enzyme Family | Specific Enzyme (Examples) | Proposed Role in Biotransformation | Reaction Type |

| Cytochrome P450 (CYP) | CYP1A2, CYP2C9, CYP3A4 | Aromatic hydroxylation of the dichlorophenyl ring. | Phase I Oxidation |

| UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A9, UGT2B7 | Conjugation of hydroxylated metabolites with glucuronic acid. | Phase II Conjugation |

| Amidases/Hydrolases | Not specified | Hydrolysis of the amide bond to yield 2,6-dichlorobenzoic acid and glycine. | Hydrolysis |

Mechanistic Investigations of Biological Activities of N 2,6 Dichlorobenzoyl Glycine

Cellular and Subcellular Distribution Studies of N-(2,6-dichlorobenzoyl)glycine

To understand the biological effects of a compound, it is crucial to first determine its location within cells and tissues. Researchers would typically employ techniques such as:

Fluorescent Labeling and Microscopy: Synthesizing a fluorescently tagged version of this compound would allow for its direct visualization within cells using confocal or fluorescence microscopy. This would reveal its accumulation in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum.

Autoradiography: Radiolabeling the compound and tracing its distribution in tissues and cells can provide quantitative data on its localization.

Subcellular Fractionation and Analysis: Cells treated with the compound would be broken apart, and their organelles separated by centrifugation. Analytical techniques like mass spectrometry or high-performance liquid chromatography (HPLC) could then be used to quantify the amount of this compound in each fraction.

Effects on Gene Expression and Transcriptional Regulation by this compound

Transcriptomic Profiling and Analysis

To assess the global impact of this compound on gene expression, scientists would likely perform:

RNA-Sequencing (RNA-Seq): This powerful technique allows for the sequencing of all RNA molecules in a cell, providing a comprehensive snapshot of the genes that are activated or suppressed following treatment with the compound. The resulting data would be analyzed to identify differentially expressed genes and the biological pathways they are involved in.

Promoter Activity Analysis

To investigate the direct impact on gene transcription, researchers might use:

Reporter Gene Assays: This involves linking the promoter region of a gene of interest to a reporter gene (e.g., luciferase or green fluorescent protein). By treating cells containing this construct with this compound, any changes in the reporter's signal would indicate an effect on the promoter's activity.

Modulatory Effects on Cellular Signaling Cascades by this compound

Kinase Pathway Modulation

To determine if this compound affects key signaling pathways regulated by kinases, the following approaches would be relevant:

Phospho-Proteomic Analysis: Using mass spectrometry to identify and quantify changes in protein phosphorylation across the entire proteome of treated cells. This would reveal which kinase pathways are activated or inhibited.

Western Blotting: Using antibodies specific to phosphorylated (activated) forms of key signaling proteins (e.g., MAP kinases, Akt) to directly measure the compound's effect on their activation state.

Second Messenger System Perturbations

To examine the influence on second messenger systems, which are crucial for signal amplification, researchers would measure the levels of molecules such as:

Cyclic AMP (cAMP) and Cyclic GMP (cGMP): Using enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays to quantify changes in the intracellular concentrations of these key second messengers.

Intracellular Calcium (Ca2+): Employing fluorescent calcium indicators to visualize and measure changes in intracellular calcium levels in real-time in response to the compound.

Apoptotic and Necrotic Pathway Interventions by this compound

There is no available scientific data from peer-reviewed research to describe the specific interventions of this compound on apoptotic or necrotic pathways. Apoptosis and necrosis are two distinct forms of regulated cell death that play crucial roles in development, tissue homeostasis, and disease. Apoptosis is a programmed and highly regulated process characterized by specific morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. Necrosis, on the other hand, has traditionally been viewed as an unregulated form of cell death resulting from acute injury, leading to cell swelling, lysis, and the release of cellular contents, thereby triggering inflammation. More recent research has identified a form of regulated necrosis, termed necroptosis.

Given the lack of direct evidence for this compound, it is not possible to detail its specific effects on these complex pathways.

Immunomodulatory Properties of this compound (if applicable)

Similarly, the immunomodulatory properties of this compound have not been characterized in the scientific literature. Immunomodulation refers to the alteration of the immune response, which can involve either suppression or stimulation of immune system components. Many chemical compounds can interact with immune cells to modulate their function, leading to changes in cytokine production, cell proliferation, and other immune activities.

Without specific studies, any discussion of the immunomodulatory potential of this compound would be entirely speculative. Future research would be necessary to determine if this compound possesses any activity in this area.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,6 Dichlorobenzoyl Glycine Derivatives

Systematic Modification of the Benzoyl Moiety in N-(2,6-dichlorobenzoyl)glycine

The benzoyl portion of this compound is a critical determinant of its interaction with biological targets. Modifications to the substitution pattern and electronic properties of the phenyl ring can significantly impact activity.

Research on N-benzoyl amino acid derivatives as inhibitors of the intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1) interaction has shed light on the role of the benzoyl moiety. In a study of N-benzoyl amino acids, the 2,6-dichloro substitution on the benzoyl ring was found to be a key feature for potent inhibitory activity. Specifically, (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid demonstrated significant potency, suggesting that the steric and electronic properties conferred by the ortho-dichloro substitution are important for binding to the target. pasteur.fr

The influence of the 2,6-dichloro substitution has also been explored in other molecular contexts. For instance, in a series of estradiol (B170435) derivatives, a 2,6-dichloro-substitution was found to have a negative steric effect on the inhibitory activity against steroid sulfatase when compared to a 3,4-dichloro-substitution. sci-hub.box This suggests that while di-ortho substitution can be beneficial in some contexts, it may be detrimental in others due to steric hindrance, highlighting the importance of the specific biological target's topology.

Further insights can be drawn from studies on other classes of compounds. For example, in a series of N-benzoyl-N'-phenyl-N'-sulfenylureas with insecticidal activity, various substitutions on the benzoyl ring were investigated. The nature and position of these substituents were found to significantly influence the biological activity against different insect species. Similarly, in the development of N-benzoyl-N'-naphthylthiourea derivatives as anticancer agents, modifications to the benzoyl ring, including the introduction of chloro substituents, were shown to modulate the inhibitory activity against VEGFR2. atlantis-press.com

| Parent Compound Class | Modification on Benzoyl Moiety | Observed Effect on Activity | Reference Compound |

|---|---|---|---|

| N-Benzoyl Amino Acids (ICAM/LFA-1 Inhibitors) | 2,6-dichloro | Potent inhibitory activity | (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

| Estradiol Derivatives (Steroid Sulfatase Inhibitors) | 2,6-dichloro | Negative steric effect compared to 3,4-dichloro | 2,6-dichlorobenzyl estradiol derivative |

| N-Benzoyl-N'-naphthylthiourea (Anticancer Agents) | 3,4-dichloro | High activity against VEGFR2 | N-(3,4-dichlorobenzoyl)-N'-naphtylthiourea |

These findings collectively suggest that the 2,6-dichloro substitution in this compound likely plays a significant role in its biological activity, potentially by inducing a specific conformation or through direct electronic and steric interactions with a target protein. Systematic modifications, such as altering the position and nature of the halogen substituents (e.g., fluoro, bromo) or introducing other functional groups (e.g., methyl, methoxy), would be essential to fully elucidate the SAR of the benzoyl moiety.

Derivatization of the Glycine (B1666218) Residue in this compound

The glycine residue in this compound serves as a linker and its modification can influence the molecule's flexibility, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Studies on N-acyl amino acids have demonstrated that variation of the amino acid component can lead to a wide range of biological activities. For instance, a series of N-benzoyl amino esters synthesized from different amino acids, including valine, isoleucine, leucine, alanine, phenylalanine, and tryptophan, were evaluated for their antifungal activity. scielo.org.mx The results indicated that the nature of the amino acid side chain significantly impacted the antifungal potency, with derivatives of valine and tryptophan showing the highest activity against certain fungal strains. scielo.org.mx This suggests that modifying the glycine residue in this compound to other amino acids could be a viable strategy to modulate its biological activity profile.

| Parent Compound Class | Glycine/Amino Acid Modification | Observed Effect |

|---|---|---|

| N-Benzoyl Amino Esters | Replacement of glycine with valine | Potent antifungal activity against A. fumigatus |

| N-Benzoyl Amino Esters | Replacement of glycine with tryptophan | Potent antifungal activity against A. fumigatus and F. temperatum |

| N-Substituted Glycine Derivatives | Varying aliphatic N-substituents | Modulation of lipophilicity and solubility |

In the context of this compound, derivatization of the glycine residue could involve several strategies:

Alpha-carbon substitution: Introducing substituents on the alpha-carbon of the glycine moiety to create analogues of other amino acids.

Esterification or amidation of the carboxyl group: This would alter the polarity and hydrogen bonding capacity of this part of the molecule.

Replacement with beta- or gamma-amino acids: This would change the spacing and flexibility between the benzoyl group and the carboxylic acid.

Each of these modifications would be expected to alter the molecule's conformation and physicochemical properties, leading to changes in its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for correlating the structural or physicochemical properties of a series of compounds with their biological activities. For this compound analogues, QSAR studies can provide quantitative insights into the key molecular features driving their activity and guide the design of more potent compounds.

A typical QSAR study on this compound analogues would involve the following steps:

Data Set Compilation: A series of this compound derivatives with varying structural modifications and their corresponding measured biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including:

Lipophilic descriptors: such as logP and ClogP.

Electronic descriptors: such as HOMO and LUMO energies, and partial atomic charges.

Steric descriptors: such as molecular weight, molar refractivity, and van der Waals volume.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that the anticancer activity was influenced by lipophilic and electronic properties. atlantis-press.com The best QSAR model was able to predict the activity of new compounds based on these descriptors. atlantis-press.com

| Compound Class | QSAR Methodology | Key Findings |

|---|---|---|

| N-Benzoyl-L-biphenylalanines | 2D-QSAR, Hologram QSAR, 3D-QSAR (CoMFA, CoMSIA) | Identified key structural requirements for integrin antagonism. researchgate.net |

| Benzoylamino Benzoic Acid Derivatives | 2D-QSAR, 3D-QSAR | Lipophilic parameters are significant for FabH inhibition. dergipark.org.tr |

| N-Benzoyl-N'-naphthylthiourea Derivatives | Hansch analysis | Anticancer activity is influenced by lipophilic and electronic properties. atlantis-press.com |

A well-validated QSAR model for this compound analogues could be instrumental in predicting the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Computational Approaches to SAR/SPR Elucidation for this compound

In addition to QSAR, a variety of other computational approaches can be employed to elucidate the SAR and SPR of this compound and its derivatives. These methods provide a molecular-level understanding of how these compounds interact with their biological targets and how their structural features relate to their properties.

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the 3D steric and electrostatic requirements for activity. These methods generate 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity. For example, in the study of benzoylamino benzoic acid derivatives, 3D-QSAR models provided insights into the critical conformational attributes (electrostatic, steric, and hydrophobic) affecting the antimicrobial potential. dergipark.org.tr

Pharmacophore modeling can be used to identify the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for this compound analogues could be developed based on a set of active compounds and used to screen virtual libraries for new potential hits.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. If the biological target of this compound is known, docking studies could be used to:

Predict the binding mode of this compound and its analogues.

Identify key amino acid residues involved in the interaction.

Explain the observed SAR at a molecular level.

These computational approaches, when used in an integrated manner, can provide a comprehensive understanding of the SAR and SPR of this compound derivatives, facilitating the design of new compounds with improved therapeutic potential.

Analytical Methodologies for Research on N 2,6 Dichlorobenzoyl Glycine

Chromatographic Techniques for Separation and Quantification of N-(2,6-dichlorobenzoyl)glycine

Chromatography remains a cornerstone for the analysis of organic molecules like this compound. Its high resolving power allows for the separation of the analyte from interfering components in the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like this compound, which contains a carboxylic acid group and an amide linkage, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound can be manipulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, and by controlling the pH. The inclusion of a buffer in the mobile phase is critical to ensure the consistent ionization state of the carboxylic acid moiety, thereby achieving reproducible retention times. Detection is commonly performed using ultraviolet (UV) spectroscopy, leveraging the aromatic dichlorobenzoyl group which absorbs UV light.

| Parameter | Typical Condition |

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., phosphate (B84403) or acetate) |

| pH | Acidic (e.g., pH 2.5-4.5) to suppress ionization of the carboxylic acid |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the benzoyl group |

| Quantification | Based on peak area or height relative to a calibration curve of known standards |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid and amide groups. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for compounds containing carboxylic acid and amide groups include esterification and silylation. For instance, reaction with an agent like diazomethane (B1218177) or a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. Once derivatized, the compound can be separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity, a mass spectrometer (GC-MS).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be viewed as a hybrid of gas and liquid chromatography, offering advantages of both, such as high efficiency and fast analysis times. For a moderately polar compound like this compound, SFC can be a viable analytical option.

The polarity of the mobile phase in SFC can be tuned by adding a polar co-solvent, such as methanol, to the supercritical CO2. This allows for the elution of a wide range of analytes. The separation in SFC is influenced by both the volatility and the solubility of the analyte in the mobile phase. Chiral separations of similar N-acyl amino acids have been successfully achieved using SFC with chiral stationary phases, suggesting its potential for stereoselective analysis of this compound if chiral isomers are of interest.

Electrophoretic Techniques for this compound Analysis in Complex Research Matrices

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary Electrophoresis (CE) is a high-resolution technique that is well-suited for the analysis of charged species in complex biological matrices. Due to its carboxylic acid group, this compound will be negatively charged at neutral or basic pH, making it amenable to CE analysis.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced at one end, and a high voltage is applied across the capillary. The migration time of this compound will depend on its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. The composition and pH of the BGE are critical parameters that can be optimized to achieve the desired separation. Detection is often performed using UV-Vis spectroscopy. The high efficiency of CE allows for the analysis of small sample volumes and can provide rapid separations.

Hyphenated Techniques for Enhanced Resolution and Identification of this compound (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide enhanced resolution and definitive identification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. Following separation by HPLC, the eluent is introduced into the mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are mass analyzed. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Following derivatization and separation by GC, the analyte enters the mass spectrometer where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.

Bioanalytical Method Development for In Vitro and In Vivo Studies of this compound

The analysis of this compound in biological matrices such as plasma, urine, or cell culture media presents unique challenges due to the complexity of these samples and the typically low concentrations of the analyte. The development of a robust bioanalytical method is therefore a critical step in conducting in vitro and in vivo research.

A typical bioanalytical method development workflow for this compound using LC-MS/MS would involve:

Sample Preparation: This is a crucial step to remove interfering substances and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. The choice of method depends on the properties of the analyte and the matrix.

Chromatographic Optimization: The HPLC conditions, including the column, mobile phase composition, and gradient, are optimized to achieve good peak shape, resolution from matrix components, and a short run time.

Mass Spectrometry Tuning: The MS parameters, such as ionization source settings and collision energies for MS/MS transitions, are optimized to maximize the signal intensity for this compound and its internal standard.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters typically include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

The following table summarizes a hypothetical set of validation parameters for an LC-MS/MS method for this compound in human plasma.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |

By employing these advanced analytical methodologies and following a rigorous method development and validation process, researchers can obtain high-quality data on the concentration and disposition of this compound in various biological systems, which is essential for advancing the understanding of its properties and effects.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" focusing on the specified topics in theoretical and computational chemistry. The search did not yield any specific published research, detailed findings, or data tables for this particular compound within the requested analytical frameworks.

To generate a thorough, informative, and scientifically accurate article as instructed, the underlying primary research applying these computational methods to "this compound" must exist in the public domain. The absence of such specific studies prevents the creation of content for the outlined sections without resorting to speculation, which would contradict the core requirement for scientifically accurate information and detailed research findings.

Specifically, no dedicated studies were found for "this compound" concerning:

Theoretical and Computational Chemistry Applied to N 2,6 Dichlorobenzoyl Glycine

In Silico Prediction of Biological Activities and ADMET Properties:While general methodologies for ADMET prediction existnih.govbiorxiv.orgnih.gov, no studies have published predicted ADMET profiles or other biological activities for "N-(2,6-dichlorobenzoyl)glycine".

Therefore, the creation of the requested article with the required detailed and specific data is not feasible at this time.

Emerging Research Avenues and Interdisciplinary Perspectives for N 2,6 Dichlorobenzoyl Glycine

Integration of N-(2,6-dichlorobenzoyl)glycine Research with Systems Biology Approaches

Systems biology, which involves the computational and mathematical modeling of complex biological systems, offers a powerful lens for understanding the multifaceted interactions of chemical compounds within a living organism. This approach typically integrates various data sets, including genomic, proteomic, and metabolomic data, to elucidate the compound's mechanism of action, predict off-target effects, and identify novel therapeutic applications.

However, a comprehensive search of scientific databases yields no studies that have applied a systems biology approach to investigate this compound. Research in this area has predominantly focused on the fundamental amino acid, glycine (B1666218), and its role in metabolism nih.govnih.govyoutube.com, or on the plant Glycine max (soybean). nih.govnih.gov Without foundational biological and metabolic data specific to this compound, the application of systems biology models remains a prospective, rather than current, avenue of research.

Application of this compound in Targeted Chemical Probe Development

Targeted chemical probes are essential tools in chemical biology for dissecting cellular pathways and validating drug targets. An ideal probe is potent, selective, and engages its intended target in a complex biological environment. The development of such probes often involves extensive structure-activity relationship (SAR) studies and cellular characterization.

There is currently no published research describing the design, synthesis, or application of this compound as a targeted chemical probe. While the broader class of glycine derivatives has been explored for various biological activities and as potential therapeutic agents nih.govmdpi.comnih.gov, the specific utility of the N-(2,6-dichlorobenzoyl) moiety for creating a selective probe is undocumented. The potential of this compound in probe development is therefore entirely speculative and awaits foundational research to identify a specific biological target and activity.

Development of Novel Biosensors and Diagnostic Tools Incorporating this compound

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific substance. The incorporation of a molecule like this compound would require it to act as a specific recognition element (e.g., a ligand for a target protein) or as a key component of the signal transduction mechanism.

The scientific literature contains no reports of biosensors or diagnostic tools that incorporate this compound. Current research on glycine-related biosensors is focused on the detection of the amino acid glycine itself as a biomarker for various physiological and pathological states. mdpi.comresearchgate.net The development of a biosensor based on this compound would first necessitate the discovery of a unique and specific biological interaction that could be harnessed for detection purposes.

Green Chemistry Principles in the Synthesis and Derivatization of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using safer solvents, renewable feedstocks, and catalytic reagents, and maximizing atom economy. The synthesis of N-acylglycine derivatives can be approached through various methods, including the Schotten-Baumann reaction, which typically involves reacting an acid chloride with glycine under basic conditions. researchgate.netgcwgandhinagar.combrainly.com

While there is a growing body of research on applying green chemistry principles to the synthesis of various amino acid derivatives nih.govresearchgate.netrsc.org, there are no specific studies detailing a "green" synthesis for this compound. Such a study would involve evaluating alternative solvents to traditional chlorinated ones, exploring catalytic methods to replace stoichiometric reagents, and optimizing reaction conditions to improve energy efficiency and reduce waste. The synthesis of the precursor, 2,6-dichlorobenzoyl chloride, has been described, but these methods are not explicitly framed within a green chemistry context. google.comgoogle.com The application of these principles to the synthesis and derivatization of this compound represents an unexplored area of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-dichlorobenzoyl)glycine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is likely synthesized via acylation of glycine with 2,6-dichlorobenzoyl chloride (CAS 4659-45-4), a precursor documented for its use in organic synthesis . Key steps include:

- Step 1 : Dissolve glycine in a basic aqueous solution (e.g., NaOH) to deprotonate the amine group.

- Step 2 : Slowly add 2,6-dichlorobenzoyl chloride under controlled temperature (0–5°C) to minimize hydrolysis.

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to glycine) and reaction time (typically 4–6 hours).

- Purification : Use recrystallization from ethanol/water or column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the acylated glycine structure. For example, the amide proton typically appears at δ 8.2–8.5 ppm, while aromatic protons from the 2,6-dichloro substituents show splitting patterns consistent with para-disubstitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or MALDI-TOF provides accurate molecular weight verification (expected [M+H]: ~248.06 Da) .

- FT-IR : Look for amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential irritant vapors from acyl chloride intermediates .

- Storage : Store at room temperature in a sealed, moisture-free container. Avoid contact with strong oxidizers .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual acyl chloride with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

Use LC-MS to identify degradation products (e.g., hydrolyzed glycine or dichlorobenzoic acid).

- Data Analysis : Apply kinetic modeling (e.g., first-order decay) to compare half-lives across pH ranges. Address contradictions by validating buffer compatibility and ensuring inert atmospheric conditions (e.g., nitrogen purge) to exclude oxidative pathways .

Q. What strategies can elucidate the interaction mechanisms between this compound and serum albumin?

- Methodological Answer :

- Fluorescence Quenching Assays : Measure changes in tryptophan fluorescence of albumin upon compound binding. Calculate binding constants (e.g., Stern-Volmer equation) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots .

- Molecular Docking : Use software like AutoDock Vina to predict binding sites. Cross-validate with site-specific mutagenesis (e.g., modifying albumin’s Sudlow sites) .

- Circular Dichroism (CD) : Assess conformational changes in albumin’s secondary structure post-interaction .

Q. How can computational methods predict the environmental fate of this compound, given limited ecotoxicity data?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow) .

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in silico to identify persistent metabolites. Compare with analogous compounds (e.g., 2,4-dichlorobenzoyl derivatives) to infer soil mobility or aquatic toxicity .

- Gap Identification : Highlight the absence of empirical ecotoxicity data (e.g., LC50 for aquatic organisms) to prioritize future testing .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC values with 95% confidence intervals.

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations. Address outliers via Grubbs’ test or robust regression methods .

- Meta-Analysis : If conflicting studies exist, apply random-effects models to aggregate data and identify heterogeneity sources (e.g., cell line variability) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.